
Axitinib Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Axitinib Impurity 1 is a byproduct or degradation product associated with Axitinib, a second-generation tyrosine kinase inhibitor. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. This compound is significant in the pharmaceutical industry as it helps in understanding the purity, stability, and efficacy of the main drug, Axitinib.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Axitinib Impurity 1 involves several synthetic routes. One common method includes the use of liquid-assisted grinding and slurry methods. These methods are employed to create cocrystals of Axitinib with various carboxylic acids, such as fumaric acid, suberic acid, and trans-cinnamic acid . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the formation of the desired impurity.
Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to maintain the quality and purity of the main drug. High-performance liquid chromatography (HPLC) is often used to separate Axitinib from its impurities, including this compound . The process involves gradient elution and specific flow rates to achieve optimal separation.
化学反応の分析
Types of Reactions: Axitinib Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions include sulfoxide and glucuronide derivatives of Axitinib . These products are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
科学的研究の応用
Chemical Properties and Detection Methods
Axitinib Impurity 1 has been characterized through various analytical techniques, notably high-performance liquid chromatography (HPLC). The detection limits and quantification capabilities of HPLC methods have been optimized to ensure accurate monitoring of this impurity in pharmaceutical preparations.
Key Analytical Findings
- Detection Limits : The detection limit for this compound is established at low concentrations, allowing for sensitive identification within complex mixtures. For example, a study indicated that the impurity could be detected at levels as low as 0.5 µg/mL .
- Quantification : The quantification of this compound is critical for ensuring compliance with regulatory standards. A validated method demonstrated high recovery rates and precision across multiple test samples, indicating robust analytical performance .
Parameter | Value |
---|---|
Detection Limit | 0.5 µg/mL |
Recovery Rate | >98% |
Precision (RSD) | <2% |
Pharmacological Implications
The presence of impurities like this compound can influence the pharmacodynamics and pharmacokinetics of the active pharmaceutical ingredient. Research indicates that impurities may affect drug metabolism, leading to altered therapeutic outcomes or increased toxicity.
Case Studies on Efficacy and Safety
- Real-World Application : A multicenter observational study evaluated the safety and effectiveness of Axitinib in patients with advanced renal cell carcinoma. The study monitored adverse events related to treatment, providing insights into how impurities might contribute to side effects or therapeutic failures .
- Mechanistic Insights : Another study explored the cellular response to Axitinib treatment, revealing that impurities could potentially modulate the drug's ability to induce apoptosis in cancer cells. This raises concerns about how impurities might affect overall treatment efficacy and patient outcomes .
Regulatory Considerations
The regulatory landscape surrounding pharmaceutical impurities is stringent. Regulatory agencies require comprehensive data on impurities to ensure patient safety. The development of methods for detecting and quantifying this compound is essential for meeting these regulatory requirements.
Guidelines for Monitoring
- ICH Guidelines : Compliance with International Council for Harmonisation (ICH) guidelines is mandatory for the validation of analytical methods used in impurity detection.
- Routine Testing : Regular testing of Axitinib formulations for impurities is recommended to maintain product quality and safety.
作用機序
The mechanism of action of Axitinib Impurity 1 is closely related to that of Axitinib. Axitinib works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), thereby blocking angiogenesis, tumor growth, and metastasis . This compound, being a degradation product, may have similar but less potent effects on these molecular targets and pathways.
類似化合物との比較
- Zanubrutinib
- Upadacitinib
- Axitinib Sulfoxide
- Axitinib N-Glucuronide
Comparison: Axitinib Impurity 1 is unique in its structure and formation compared to other similar compounds. While Zanubrutinib and Upadacitinib are also tyrosine kinase inhibitors, they target different receptors and have different therapeutic applications. Axitinib Sulfoxide and Axitinib N-Glucuronide are other degradation products of Axitinib, but they differ in their chemical structures and pharmacological activities .
生物活性
Axitinib, a potent second-generation tyrosine kinase inhibitor, primarily targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. While the biological activity of axitinib itself has been extensively studied, the specific biological activity of its impurity, known as Axitinib Impurity 1, remains less documented. This article aims to synthesize available research findings regarding the biological activity of this compound, including its mechanism of action, effects on cell viability, and implications in cancer therapy.
Axitinib functions by inhibiting the phosphorylation of VEGFRs, which plays a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. This inhibition leads to reduced tumor growth and metastasis in various cancers, particularly renal cell carcinoma (RCC) . this compound is presumed to share similar mechanisms but may exhibit varying potency and efficacy compared to the parent compound.
In Vitro Studies
Research indicates that axitinib induces a DNA damage response (DDR) in renal cancer cells. Specifically, studies have shown that axitinib treatment leads to:
- Cell Cycle Arrest: Induction of G2/M phase arrest characterized by increased expression of p21 and γ-H2AX phosphorylation.
- Senescence: Cells exhibit a senescent-like phenotype with enlarged morphology and increased β-galactosidase activity .
- Cytotoxic Effects: Dose-response analyses revealed that axitinib inhibits RCC cell viability in a time-dependent manner. For instance, A-498 cells showed an IC50 value of approximately 13.6 µM after 96 hours of treatment .
The specific effects of this compound on these biological activities remain to be fully elucidated; however, it is anticipated that impurities may alter the overall pharmacodynamics and pharmacokinetics when co-administered with the parent compound.
In Vivo Studies
In vivo studies have demonstrated that axitinib significantly improves survival rates in mouse models by reducing T-cell exhaustion and tumor hypoxia. The administration of axitinib (10 mg/kg) resulted in improved outcomes compared to control groups . The biological activity of this compound in such models is not well characterized but could potentially influence therapeutic efficacy.
Case Studies and Clinical Findings
A multi-center observational study evaluated the safety and effectiveness of axitinib in Korean patients with advanced RCC who had previously failed systemic therapy. Key findings included:
- Adverse Events: Approximately 83% of patients experienced adverse events related to treatment, with diarrhea (36%) and hypertension (21%) being the most common .
- Progression-Free Survival: The median progression-free survival was reported at 12.4 months, indicating significant therapeutic benefits .
While these findings primarily focus on axitinib, they underscore the importance of understanding impurities like this compound, which may contribute to variability in patient responses.
Summary Table: Biological Activity Overview
Parameter | Axitinib | This compound |
---|---|---|
Target | VEGFR-1, -2, -3 | Presumed similar |
IC50 (A-498 cells) | ~13.6 µM | Not specified |
Cell Cycle Arrest | Yes | Not specified |
Senescence Induction | Yes | Not specified |
Common Adverse Events | Diarrhea, Hypertension | Not specified |
Progression-Free Survival | 12.4 months | Not specified |
特性
CAS番号 |
885126-40-9 |
---|---|
分子式 |
C22H18N4OS |
分子量 |
386.5 g/mol |
IUPAC名 |
N-methyl-2-[[3-[(Z)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9- |
InChIキー |
RITAVMQDGBJQJZ-XFXZXTDPSA-N |
異性体SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C\C4=CC=CC=N4 |
正規SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Axitinib Impurity c |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。